molecular formula C30H23AuNP+ B13785554 carbazol-9-yl(triphenyl)phosphanium;gold CAS No. 91884-43-4

carbazol-9-yl(triphenyl)phosphanium;gold

Cat. No.: B13785554
CAS No.: 91884-43-4
M. Wt: 625.4 g/mol
InChI Key: NRXLTTCFWBSTNH-UHFFFAOYSA-N
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Description

Carbazol-9-yl(triphenyl)phosphanium;gold is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a carbazole moiety linked to a triphenylphosphanium group, with gold as a central atom. The combination of these components imparts distinctive properties to the compound, making it a subject of study in materials science, chemistry, and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazol-9-yl(triphenyl)phosphanium;gold typically involves the following steps:

    Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.

    Introduction of Triphenylphosphanium Group:

    Complexation with Gold: The final step involves the complexation of the carbazol-9-yl(triphenyl)phosphanium with gold.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbazol-9-yl(triphenyl)phosphanium;gold can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .

Scientific Research Applications

Carbazol-9-yl(triphenyl)phosphanium;gold has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of carbazol-9-yl(triphenyl)phosphanium;gold involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons or functional groups in chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Carbazol-9-yl(triphenyl)phosphanium;gold can be compared with other similar compounds, such as:

    4-(9H-Carbazol-9-yl)triphenylamine: This compound is used in OLEDs and has similar hole-transporting properties.

    2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-carbonitrile: Used as a host material for phosphorescent organic light-emitting diodes (PHOLEDs).

    6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) hexanoic acid: Known for its applications in electropolymerization and as a component in biosensors.

Properties

CAS No.

91884-43-4

Molecular Formula

C30H23AuNP+

Molecular Weight

625.4 g/mol

IUPAC Name

carbazol-9-yl(triphenyl)phosphanium;gold

InChI

InChI=1S/C30H23NP.Au/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23H;/q+1;

InChI Key

NRXLTTCFWBSTNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64.[Au]

Origin of Product

United States

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